Decenoyl chloride Decenoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13917988
InChI: InChI=1S/C10H17ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3
SMILES:
Molecular Formula: C10H17ClO
Molecular Weight: 188.69 g/mol

Decenoyl chloride

CAS No.:

Cat. No.: VC13917988

Molecular Formula: C10H17ClO

Molecular Weight: 188.69 g/mol

* For research use only. Not for human or veterinary use.

Decenoyl chloride -

Specification

Molecular Formula C10H17ClO
Molecular Weight 188.69 g/mol
IUPAC Name dec-2-enoyl chloride
Standard InChI InChI=1S/C10H17ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3
Standard InChI Key OIVIDVADCZVCFF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC=CC(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Decenoyl chloride, systematically named dec-2-enoyl chloride, is characterized by a ten-carbon chain featuring a double bond at the second position and a reactive acyl chloride group. Its molecular structure confers distinct physicochemical properties, which are critical for its reactivity and application potential.

Molecular Characteristics

The compound’s IUPAC name, dec-2-enoyl chloride, reflects its unsaturated backbone and functional group placement. Key molecular descriptors include:

PropertyValue
Molecular FormulaC10H17ClO\text{C}_{10}\text{H}_{17}\text{ClO}
Molecular Weight188.69 g/mol
Canonical SMILESCCCCCCCC=CC(=O)Cl
InChI KeyOIVIDVADCZVCFF-UHFFFAOYSA-N

The double bond at the C2 position introduces geometric isomerism, though the trans configuration is most commonly reported in synthetic routes.

Physical Properties

Decenoyl chloride is a liquid at room temperature with a density of approximately 0.868 g/mL. Its boiling point is reported near 223°C, comparable to other medium-chain acyl chlorides . The compound’s low water solubility (0.01 g/L at 20°C) necessitates the use of organic solvents such as benzene or dimethyl sulfoxide (DMSO) in synthetic applications .

Synthesis and Production Methods

The synthesis of decenoyl chloride primarily involves the conversion of decenoic acid into its corresponding acyl chloride. Two principal methodologies dominate industrial and laboratory settings.

Thionyl Chloride Reaction

The most common method employs thionyl chloride (SOCl2\text{SOCl}_2) to react with decenoic acid. This exothermic reaction proceeds via nucleophilic acyl substitution, yielding decenoyl chloride, sulfur dioxide (SO2\text{SO}_2), and hydrogen chloride (HCl\text{HCl}):

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

Reaction conditions typically involve refluxing decenoic acid with excess thionyl chloride under inert atmospheres to prevent hydrolysis.

Oxidative Decarboxylation

Alternative routes, such as the oxidative decarboxylation of undecylenic acid, have been explored for synthesizing related chlorides. For example, Jović et al. (2018) demonstrated the use of lead tetra-acetate and lithium chloride to convert undecylenic acid into 9-decenyl chloride, a structural analog . While this method is less common for decenoyl chloride specifically, it highlights the versatility of halo-decarboxylation in synthesizing unsaturated chlorides.

Applications in Material Science

Decenoyl chloride’s reactivity with hydroxyl and amine groups makes it indispensable in polymer modification. Recent advancements focus on enhancing biopolymer performance for biomedical and environmental applications.

Chitosan Membrane Functionalization

Chitosan, a biocompatible polysaccharide, has been modified with decenoyl chloride to improve its mechanical and antimicrobial properties. Johnson et al. (2021) electrospun chitosan membranes and treated them with 2-decenoyl chloride, resulting in covalent acylation confirmed by Fourier Transform Infrared Spectroscopy (FTIR). A distinctive absorption peak at 1750 cm1^{-1} confirmed ester bond formation, critical for stabilizing the polymer matrix .

Thermal Stability Enhancements

Biomedical Research and Antimicrobial Applications

Decenoyl chloride’s derivatives, particularly 2-decenoic acid (2DA), exhibit potent biofilm dispersal activity. This has spurred research into localized drug delivery systems for treating infections.

Biofilm Inhibition Mechanisms

2DA, synthesized via decenoyl chloride intermediates, disrupts bacterial quorum sensing and extracellular polymeric substance (EPS) matrices. In Staphylococcus aureus biofilms, 2DA-coated chitosan membranes reduced bacterial viability by 90% within 24 hours, outperforming conventional antibiotics .

Drug Elution Studies

Elution profiles of 2DA from acylated chitosan membranes demonstrate biphasic release kinetics: an initial burst (60% release within 6 hours) followed by sustained release over 72 hours. Lipase-mediated hydrolysis of ester bonds further modulates drug release, enabling targeted therapy in infected tissues .

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